Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

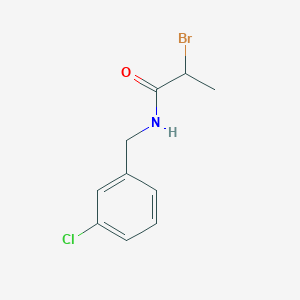

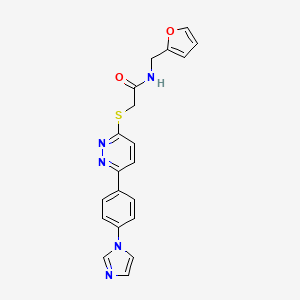

“Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate” is a chemical compound with the molecular formula C16H12N2O3 . It has a molecular weight of 280.28 .

Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate” consists of a phthalazine ring, which is a bicyclic compound containing a benzene ring fused to a diazine ring . Attached to this structure is a phenyl group and a carboxylate ester group .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate” are not available, similar compounds often undergo reactions such as hydrolysis, reduction, and various substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Researchers have synthesized new derivatives incorporating Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate for potential antimicrobial and anticancer applications. For example, new 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been created and found to exhibit antimicrobial properties against various bacteria and fungi, with certain derivatives showing higher activity against specific microbes (Önkol et al., 2008; Sridhara et al., 2010). Additionally, novel 1,4-disubstituted phthalazines have been designed and synthesized, showing higher in vitro activity against cancer cell lines than cisplatin, a commonly used chemotherapy drug (Li et al., 2006).

Material Science Applications

In material science, the synthesis and characterization of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups have been explored for use as proton exchange membranes. These novel polymers exhibit excellent thermal stability, low water uptake, and promising conductivities, making them suitable for fuel cell applications (Liu et al., 2014).

Advanced Organic Synthesis Techniques

Methyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been used in the preparation of cyclic and bicyclic β-amino acids derivatives, showcasing its versatility in organic synthesis (Tishkov et al., 2002). Additionally, combining click-multicomponent reactions for one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives highlights innovative methods for creating structurally diverse molecules (Salehi et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-oxo-3-phenylphthalazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-21-16(20)14-12-9-5-6-10-13(12)15(19)18(17-14)11-7-3-2-4-8-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCBVJSXEOVRBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B2927459.png)

![1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2927461.png)

![2-Chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2927464.png)

![2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2927465.png)

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine](/img/structure/B2927476.png)

![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)